molecular formula C25H23NO6 B613614 Fmoc-N(Hmb)-Gly-OH CAS No. 148515-78-0

Fmoc-N(Hmb)-Gly-OH

Cat. No. B613614
M. Wt: 433.46
InChI Key: SFNQJVQTVYXPFN-UHFFFAOYSA-N
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Description

“Fmoc-N(Hmb)-Gly-OH” is a compound that involves the fluorenylmethoxycarbonyl (Fmoc) protecting group1. The Fmoc group is a base-labile protecting group used in organic synthesis1. It is frequently used as a protecting group for amines1.



Synthesis Analysis

The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field23. However, a simple and general methodology has been reported, enabling access to peptide thioester surrogates2. A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed2.



Molecular Structure Analysis

The molecular structure of “Fmoc-N(Hmb)-Gly-OH” is not directly available from the search results. However, the Fmoc group is known to be highly fluorescent1, which may influence the molecular structure and properties of the compound.



Chemical Reactions Analysis

The Fmoc group is rapidly removed by base1. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate1. The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-N(Hmb)-Gly-OH” are not directly available from the search results. However, the Fmoc group is known to be highly fluorescent1, which may influence the physical and chemical properties of the compound.


Scientific Research Applications

Safety And Hazards

The safety data sheet for a related compound, Fmoc N-hydroxysuccinimide ester, is available4. However, specific safety and hazard information for “Fmoc-N(Hmb)-Gly-OH” is not directly available from the search results.


Future Directions

The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field2. Therefore, future research could focus on developing more efficient and reliable methods for this synthesis2.


Please note that this information is based on the available search results and may not cover all aspects of “Fmoc-N(Hmb)-Gly-OH”. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-31-17-11-10-16(23(27)12-17)13-26(14-24(28)29)25(30)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,27H,13-15H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNQJVQTVYXPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653838
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N(Hmb)-Gly-OH

CAS RN

148515-78-0
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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